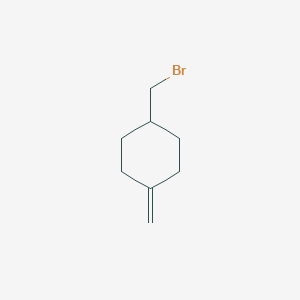

1-(Bromomethyl)-4-methylidenecyclohexane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Bromomethyl)-4-methylidenecyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with a methylidene substituent

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methylidenecyclohexane typically involves the bromination of 4-methylidenecyclohexane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification methods ensures the production of high-purity this compound .

化学反应分析

Types of Reactions: 1-(Bromomethyl)-4-methylidenecyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) to form corresponding alcohols or amines.

Addition Reactions: The methylidene group can participate in electrophilic addition reactions with halogens (e.g., Br₂) to form dihalogenated products.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles like NaOH or NH₃ in aqueous or alcoholic solutions.

Addition: Halogens (Br₂, Cl₂) in organic solvents.

Oxidation: KMnO₄ in acidic or basic medium.

Major Products:

- Substitution reactions yield alcohols or amines.

- Addition reactions produce dihalogenated cyclohexanes.

- Oxidation reactions result in carboxylic acids.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

1-(Bromomethyl)-4-methylidenecyclohexane serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of complex organic molecules due to its reactive bromomethyl group, which can participate in nucleophilic substitution reactions. This characteristic allows for the introduction of various functional groups into molecular frameworks.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alkylated derivatives |

| Elimination Reactions | Formation of alkenes through dehydrohalogenation | Alkenes with varied substituents |

| Radical Reactions | Participation in radical cyclization processes | Cyclized products with functional groups |

Biological Applications

Potential in Medicinal Chemistry

The compound has been investigated for its potential applications in drug development. Its structure allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Studies have suggested that derivatives of this compound may exhibit biological activity, making them candidates for further pharmacological evaluation.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can be synthesized to create anticancer agents. For instance, modifications to the bromomethyl group can yield compounds that inhibit tumor growth, showcasing the potential of this compound as a scaffold for therapeutic agents.

Industrial Applications

Use in Agrochemicals and Coatings

In the industrial sector, this compound is utilized in the production of agrochemicals, coatings, and adhesives. Its properties as a halogenated compound make it suitable for enhancing the stability and performance of these products.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Intermediate in pesticide formulation |

| Coatings | Enhancer for durability and adhesion properties |

| Adhesives | Component for improved bonding strength |

Research Insights

Mechanistic Studies

Research has focused on understanding the mechanisms by which this compound participates in various chemical reactions. For example, studies on allylic bromination reveal that the compound can undergo selective bromination at specific positions on the cyclohexane ring, leading to diverse product formations.

Case Study: Allylic Bromination Mechanism

A detailed mechanistic study demonstrated that when methylenecyclohexane is treated with N-bromosuccinimide (NBS), 1-(Bromomethyl)-cyclohexene is formed as a major product due to preferential reaction at less hindered sites, illustrating its utility in synthetic pathways involving radical mechanisms.

作用机制

The mechanism of action of 1-(Bromomethyl)-4-methylidenecyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methylidene group, being an electron-rich site, undergoes electrophilic addition reactions. These interactions are crucial for its applications in synthesis and potential biological activity .

相似化合物的比较

1-(Chloromethyl)-4-methylidenecyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-4-methylcyclohexane: Lacks the methylidene group, affecting its reactivity and applications.

生物活性

1-(Bromomethyl)-4-methylidenecyclohexane is a brominated organic compound notable for its unique structural features, which include a bromomethyl group and a methylidene group attached to a cyclohexane ring. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and reactivity toward nucleophiles and electrophiles.

- Molecular Formula : C10H13Br

- Molar Mass : Approximately 189.09 g/mol

- Structure : The compound consists of a cyclohexane ring with a bromine atom and a double-bonded carbon (methylidene) substituent, which influences its chemical behavior significantly.

The biological activity of this compound is primarily attributed to its reactivity:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂), leading to the formation of alcohols or amines.

- Electrophilic Addition : The methylidene group can undergo electrophilic addition reactions with halogens, resulting in dihalogenated products.

- Oxidation Reactions : This compound can be oxidized using strong oxidizing agents, forming carboxylic acids.

Case Study 1: Interaction with Nucleophiles

In a study focusing on the reactivity of brominated compounds, this compound was shown to effectively react with nucleophiles, leading to the formation of various derivatives. This reactivity is crucial for its application in synthesizing biologically active compounds.

Case Study 2: Electrophilic Addition Reactions

Research indicated that when treated with electrophiles, such as halogens, this compound undergoes addition reactions that could lead to products with enhanced biological properties. These transformations are essential for developing new therapeutic agents.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their reactivity and potential applications:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Cyclohexane ring with bromine and methylidene | Unique dual functionality for diverse transformations |

| 1-Bromocyclohexene | Cyclohexene ring with a bromine substituent | More reactive due to the presence of a double bond |

| 4-Methylcyclohexene | Cyclohexene ring with a methyl group | Lacks bromination; more stable |

| 1-Bromo-2-methylcyclopentane | Cyclopentane ring with bromo and methyl | Smaller ring size; different reactivity |

属性

IUPAC Name |

1-(bromomethyl)-4-methylidenecyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICCJHRSDHCEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438871 |

Source

|

| Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76825-09-7 |

Source

|

| Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。